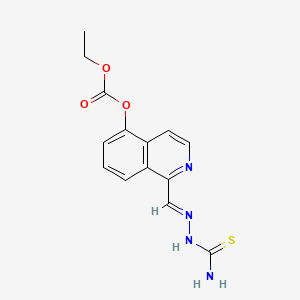
5-Ethoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Carbamothioylhydrazono)methyl)isoquinolin-5-yl ethyl carbonate is a complex organic compound with the molecular formula C14H14N4O3S. This compound is part of the aromatic heterocyclic family and is primarily used for research purposes . Its unique structure, which includes an isoquinoline core, makes it a valuable molecule in various scientific fields.
Preparation Methods
The synthesis of 1-((2-Carbamothioylhydrazono)methyl)isoquinolin-5-yl ethyl carbonate involves several steps. One common method includes the reaction of isoquinoline derivatives with carbamothioylhydrazine under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-((2-Carbamothioylhydrazono)methyl)isoquinolin-5-yl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-((2-Carbamothioylhydrazono)methyl)isoquinolin-5-yl ethyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with various biological targets to understand its potential as a therapeutic agent.
Medicine: Preliminary studies suggest it may have antimicrobial or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-((2-Carbamothioylhydrazono)methyl)isoquinolin-5-yl ethyl carbonate exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the context of its use, such as inhibiting microbial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-((2-Carbamothioylhydrazono)methyl)isoquinolin-5-yl ethyl carbonate include other isoquinoline derivatives and carbamothioylhydrazones. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. For instance, quinolinyl-pyrazoles and substituted imidazoles are structurally related but have distinct applications and properties .
Properties
CAS No. |
40069-45-2 |
|---|---|
Molecular Formula |
C14H14N4O3S |
Molecular Weight |
318.35 g/mol |
IUPAC Name |
[1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinolin-5-yl] ethyl carbonate |
InChI |
InChI=1S/C14H14N4O3S/c1-2-20-14(19)21-12-5-3-4-9-10(12)6-7-16-11(9)8-17-18-13(15)22/h3-8H,2H2,1H3,(H3,15,18,22)/b17-8+ |
InChI Key |
XIMGQUIUQZZVMB-CAOOACKPSA-N |
Isomeric SMILES |
CCOC(=O)OC1=CC=CC2=C1C=CN=C2/C=N/NC(=S)N |
Canonical SMILES |
CCOC(=O)OC1=CC=CC2=C1C=CN=C2C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















